molecular formula C7H6ClN3 B569011 4,5-Diamino-2-chlorobenzonitrile CAS No. 497147-90-7

4,5-Diamino-2-chlorobenzonitrile

Cat. No.: B569011
CAS No.: 497147-90-7
M. Wt: 167.596
InChI Key: UWSZKJXTQGXNCK-UHFFFAOYSA-N
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Description

4,5-Diamino-2-chlorobenzonitrile is an organic compound with the molecular formula C7H6ClN3 It is characterized by the presence of two amino groups and one chlorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-2-chlorobenzonitrile typically involves the reaction of 2-chlorobenzonitrile with ammonia or amines under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino-2-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Diamino-2-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in various biochemical reactions, leading to the formation of active metabolites. These interactions can modulate cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 4,5-Diamino-2-fluorobenzonitrile
  • 4,5-Diamino-2-bromobenzonitrile
  • 4,5-Diamino-2-iodobenzonitrile

Comparison: 4,5-Diamino-2-chlorobenzonitrile is unique due to the presence of a chlorine atom, which imparts distinct chemical reactivity and properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4,5-diamino-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSZKJXTQGXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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